molecular formula C7H3F3N4O2 B2392852 7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 473994-56-8

7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2392852
CAS No.: 473994-56-8
M. Wt: 232.122
InChI Key: HCOBGRMQYYDATD-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction conditions generally involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalable nature of the microwave-assisted synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo condensation reactions with various nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Condensation Reactions: Reagents such as hydrazines or amines are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazolopyrimidine derivative.

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities but lacking the trifluoromethyl group.

    1,2,4-Triazolo[1,5-a]pyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness: The presence of the trifluoromethyl group in 7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid enhances its chemical stability and biological activity compared to its analogs. This makes it a more potent and versatile compound for various applications .

Properties

IUPAC Name

7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)3-1-2-11-6-12-4(5(15)16)13-14(3)6/h1-2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOBGRMQYYDATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)C(=O)O)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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